BMS-777607 is a synthetic small molecule that functions as a potent inhibitor of several receptor tyrosine kinases (RTKs), most notably those belonging to the Met kinase superfamily. [] It exhibits high selectivity for these kinases, effectively blocking their activation and downstream signaling pathways. [] In scientific research, BMS-777607 is primarily employed as a tool to investigate the biological functions and therapeutic potential of specific RTKs in various disease models.
BMS 777607 is classified as a small-molecule inhibitor targeting the MET family of receptor tyrosine kinases, including RON, MET, Tyro-3, and AXL. It is primarily recognized for its role in cancer therapy and is currently undergoing clinical trials for the treatment of various advanced cancers (Clinical Trials ID: NCT01721148) . The compound is an ATP-competitive inhibitor that exhibits potent anti-cancer activities by disrupting signaling pathways critical for tumor growth and metastasis .
The synthesis of BMS 777607 involves several steps that ensure the compound's potency and selectivity. While specific synthetic pathways are not detailed in the available literature, it is noted that the compound can be synthesized to yield high purity suitable for biological testing. The solubility of BMS 777607 in dimethyl sulfoxide exceeds 10 mM, indicating its potential for use in various in vitro assays .
BMS 777607's molecular structure features a core that allows for selective binding to the ATP-binding site of receptor tyrosine kinases. The compound has been characterized by its half-maximal inhibitory concentrations (IC50) against various targets:
BMS 777607 participates in several chemical reactions primarily involving phosphorylation processes. Its mechanism includes the inhibition of auto-phosphorylation of c-MET and other receptor tyrosine kinases, leading to downstream effects on cell proliferation and survival . In vitro studies have demonstrated that treatment with BMS 777607 results in decreased phosphorylation levels of target kinases without triggering compensatory activation of alternative pathways .
BMS 777607 exhibits several notable physical and chemical properties:
BMS 777607 has diverse applications in cancer research and therapy:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3